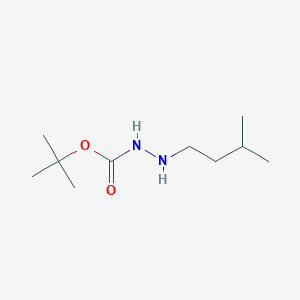
Tert-butyl N-(3-methylbutylamino)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-(3-methylbutylamino)carbamate, also known as AChE-TBMC, is a carbamate derivative that has been extensively studied for its potential as a therapeutic agent. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in scientific research.
Wirkmechanismus
The mechanism of action of Tert-butyl N-(3-methylbutylamino)carbamate involves the inhibition of AChE. This enzyme is responsible for breaking down acetylcholine in the brain, which is a neurotransmitter that is involved in cognitive function. By inhibiting AChE, Tert-butyl N-(3-methylbutylamino)carbamate can increase the levels of acetylcholine in the brain, which may help to improve cognitive function in Alzheimer's patients.
Biochemische Und Physiologische Effekte
Tert-butyl N-(3-methylbutylamino)carbamate has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on AChE, this compound has been shown to have antioxidant properties, which may help to protect against oxidative stress in the brain. Tert-butyl N-(3-methylbutylamino)carbamate has also been shown to have anti-inflammatory effects, which may help to reduce inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Tert-butyl N-(3-methylbutylamino)carbamate in lab experiments is that it has been extensively studied for its potential as a therapeutic agent. This means that there is a large body of scientific literature available on this compound, which can be useful for researchers. However, one limitation of using Tert-butyl N-(3-methylbutylamino)carbamate in lab experiments is that it is a relatively complex compound, which may make it difficult to synthesize and purify.
Zukünftige Richtungen
There are many potential future directions for research on Tert-butyl N-(3-methylbutylamino)carbamate. One area of research could involve the development of new synthesis methods for this compound, which could make it easier to produce in large quantities. Another area of research could involve the investigation of the potential therapeutic uses of Tert-butyl N-(3-methylbutylamino)carbamate in other neurological disorders, such as Parkinson's disease or multiple sclerosis. Additionally, researchers could investigate the potential side effects of Tert-butyl N-(3-methylbutylamino)carbamate, in order to better understand its safety profile.
Synthesemethoden
The synthesis of Tert-butyl N-(3-methylbutylamino)carbamate involves the reaction of tert-butyl isocyanate with 3-methylbutylamine. This reaction results in the formation of the carbamate derivative, which can be purified using standard laboratory techniques.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-(3-methylbutylamino)carbamate has been studied extensively for its potential as a therapeutic agent in the treatment of Alzheimer's disease. This compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of acetylcholine in the brain. By inhibiting AChE, Tert-butyl N-(3-methylbutylamino)carbamate can increase the levels of acetylcholine in the brain, which may help to improve cognitive function in Alzheimer's patients.
Eigenschaften
CAS-Nummer |
180462-81-1 |
|---|---|
Produktname |
Tert-butyl N-(3-methylbutylamino)carbamate |
Molekularformel |
C10H22N2O2 |
Molekulargewicht |
202.29 g/mol |
IUPAC-Name |
tert-butyl N-(3-methylbutylamino)carbamate |
InChI |
InChI=1S/C10H22N2O2/c1-8(2)6-7-11-12-9(13)14-10(3,4)5/h8,11H,6-7H2,1-5H3,(H,12,13) |
InChI-Schlüssel |
MLNIZGCXZSQUCZ-UHFFFAOYSA-N |
SMILES |
CC(C)CCNNC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C)CCNNC(=O)OC(C)(C)C |
Synonyme |
Hydrazinecarboxylic acid, 2-(3-methylbutyl)-, 1,1-dimethylethyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



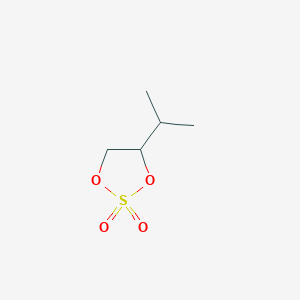


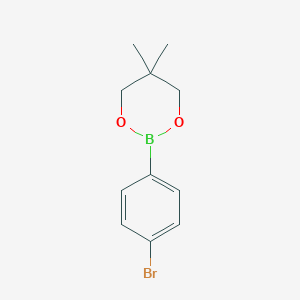

![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B68790.png)

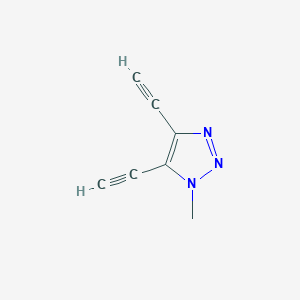



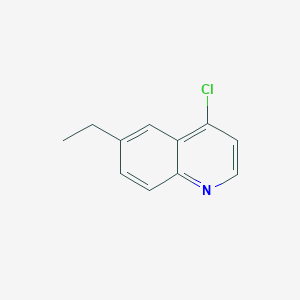
![1-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)ethanone](/img/structure/B68813.png)
![1H-Cyclopenta[c]furan-1,3(3aH)-dione,5-fluorotetrahydro-,(3aR,6aS)-rel-](/img/structure/B68816.png)